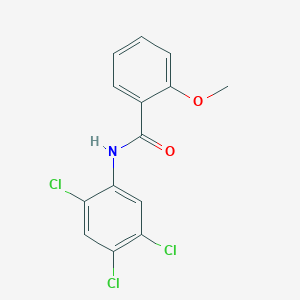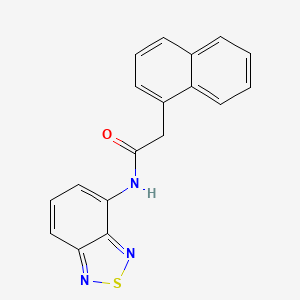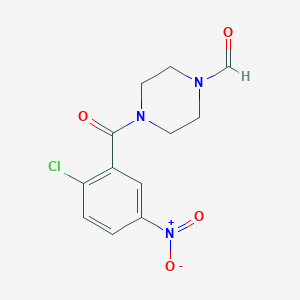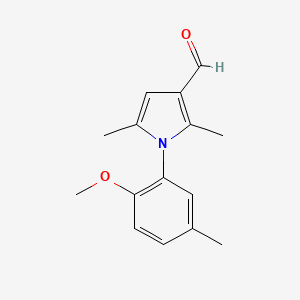
2-methoxy-N-(2,4,5-trichlorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(2,4,5-trichlorophenyl)benzamide, also known as AG490, is a small molecule inhibitor that targets the JAK/STAT signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. AG490 has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
2-methoxy-N-(2,4,5-trichlorophenyl)benzamide targets the JAK/STAT signaling pathway by inhibiting the activity of JAK kinases. JAK kinases are involved in the activation of STAT transcription factors, which regulate gene expression in response to various extracellular signals. By inhibiting JAK kinases, 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide prevents the activation of STAT transcription factors and downstream gene expression. This leads to the inhibition of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has been shown to have various biochemical and physiological effects. In cancer research, 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has also been shown to inhibit the invasion and metastasis of cancer cells. In inflammation research, 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has also been shown to inhibit the activation of immune cells, such as T cells and B cells. In autoimmune disorder research, 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has been shown to inhibit the production of autoantibodies and the activation of autoreactive T cells.
Advantages and Limitations for Lab Experiments
2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential use in treating various diseases, and its mechanism of action is well understood. However, 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to use in cell culture experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide research. One direction is to develop more potent and selective JAK kinase inhibitors that can be used in clinical trials. Another direction is to investigate the use of 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide in combination with other immunosuppressive drugs may have potential in treating autoimmune disorders. Finally, the development of 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide analogs with improved solubility and bioavailability may enhance its effectiveness in vivo.
Synthesis Methods
2-methoxy-N-(2,4,5-trichlorophenyl)benzamide can be synthesized using various methods, including the reaction of 2,4,5-trichloroaniline with 2-methoxybenzoic acid in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with ammonium hydroxide to yield 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide. Other methods include the reaction of 2,4,5-trichloroaniline with 2-methoxybenzoyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with ammonia to yield 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide.
Scientific Research Applications
2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation research, 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In autoimmune disorder research, 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has been shown to inhibit the activation of immune cells, such as T cells and B cells.
properties
IUPAC Name |
2-methoxy-N-(2,4,5-trichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c1-20-13-5-3-2-4-8(13)14(19)18-12-7-10(16)9(15)6-11(12)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQKPTPCUVQGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2,4,5-trichlorophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5730218.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5730227.png)


![N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5730246.png)

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxybenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone](/img/structure/B5730253.png)
![2-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5730266.png)
![N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide](/img/structure/B5730288.png)

![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5730309.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5730323.png)